molecular formula C9H20N4O6S2 B14491518 4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid CAS No. 63086-52-2

4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid

Cat. No.: B14491518
CAS No.: 63086-52-2
M. Wt: 344.4 g/mol
InChI Key: BOJBHYLMXQGYKW-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid is a chemical compound that combines the properties of an aromatic amine and a sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylpyridine-2,3,5-triamine involves the introduction of amino groups into the pyridine ring. This can be achieved through nitration followed by reduction or through direct amination using suitable reagents. Methanesulfonic acid can be introduced by sulfonation of the pyridine ring or by reacting the amine with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitric acid, hydrogen gas, and methanesulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, methanesulfonyl chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, while the methanesulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Lacks the amino groups and methanesulfonic acid group, making it less reactive.

    4-Dimethylaminopyridine: Contains a dimethylamino group instead of multiple amino groups, leading to different reactivity and applications.

    Methanesulfonic acid: A simple sulfonic acid without the pyridine ring, used primarily as a strong acid in various chemical reactions.

Uniqueness

4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid is unique due to the presence of multiple amino groups and a methanesulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

63086-52-2

Molecular Formula

C9H20N4O6S2

Molecular Weight

344.4 g/mol

IUPAC Name

4,6-dimethylpyridine-2,3,5-triamine;methanesulfonic acid

InChI

InChI=1S/C7H12N4.2CH4O3S/c1-3-5(8)4(2)11-7(10)6(3)9;2*1-5(2,3)4/h8-9H2,1-2H3,(H2,10,11);2*1H3,(H,2,3,4)

InChI Key

BOJBHYLMXQGYKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N)N)C)N.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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